Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)
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Overview
Description
Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is a complex organic compound that features a naphthalene core substituted with two 4-bromo-3-nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) typically involves a multi-step process. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by nitration to add nitro groups. The final step involves esterification with 4-bromo-3-nitrobenzoic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted naphthalenes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as biological probes or in drug development.
Medicine: The compound’s unique structure could be explored for therapeutic applications.
Industry: It may be used in the development of advanced materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro and bromo groups may play a role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, such as:
- Naphthalene-1,4-diyl bis(4-bromo-3-nitrobenzoate)
- Naphthalene-1,8-diyl bis(4-bromo-3-nitrobenzoate)
Uniqueness
Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other naphthalene derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research .
Properties
Molecular Formula |
C24H12Br2N2O8 |
---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
[5-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C24H12Br2N2O8/c25-17-9-7-13(11-19(17)27(31)32)23(29)35-21-5-1-3-15-16(21)4-2-6-22(15)36-24(30)14-8-10-18(26)20(12-14)28(33)34/h1-12H |
InChI Key |
KPIOAWNIBPCJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=C1)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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